Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate, also known as ethyl 4-oxo-4-phenylbutyric acid pyrrolidin-3-ylmethyl ester, is a synthetic compound with a molecular formula of C18H21NO3. It has a molecular weight of 287.36 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H21NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h3-7,12H,2,8-11,13H2,1H3
. This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.36 g/mol .Scientific Research Applications
Synthesis Methodologies :
- A novel synthetic method for the related compound (±)ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate has been developed, offering good yield (77.4%) (Wangze Song, 2001).
- The synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate and related compounds has been reported, demonstrating the versatility of this class of chemicals in creating new molecular structures (M. L. Gelmi & D. Pocar, 1992).
Chemical Reactions and Properties :
- Research on ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related compounds has shown their potential in forming fused ring systems, highlighting the compound's ability to participate in complex chemical reactions (Merve Ergun et al., 2014).
- The reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, showcases the reactivity and utility of similar compounds in organic synthesis (D. L. Obydennov et al., 2013).
Potential Biological Activities :
- The synthesis of ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds have shown significant inhibitory activity against topoisomerase IIα, a key target in anticancer therapy (Raquib Alam et al., 2016).
- Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate was found to have potent inhibitory activity against blood platelet aggregation, indicating potential medicinal applications (T. Nishi et al., 1983).
Properties
IUPAC Name |
ethyl 4-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)10-9-16(19)15-7-5-14(6-8-15)13-18-11-3-4-12-18/h3-8H,2,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFRNKSRNJKOOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643061 |
Source
|
Record name | Ethyl 4-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-89-1 |
Source
|
Record name | Ethyl 4-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.